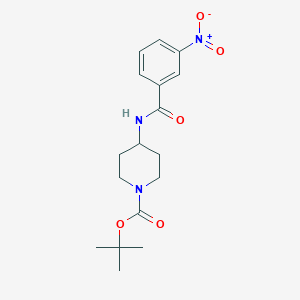![molecular formula C8H7N3O2 B3027174 Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1234615-76-9](/img/structure/B3027174.png)
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Overview
Description
Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrrolopyrimidines, which are heterocyclic aromatic organic compounds containing a pyrrolo ring fused to a pyrimidine ring. These compounds are of interest due to their potential biological activities and their use as building blocks in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been explored in several studies. For instance, the synthesis of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine nucleosides related to toyocamycin and sangivamycin involves the treatment of a sodium salt of a bromo-cyanopyrrolopyrimidine with an acetoxyethoxy methyl bromide, followed by debromination and deacetylation steps to yield the final compounds . Another study describes the regiospecific synthesis of N-methyl isomers of pyrrolopyrimidines, which are obtained through alkylation and cyclization reactions . Additionally, the synthesis of 7-alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids is achieved by intramolecular cyclization of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives .
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives has been characterized using various spectroscopic techniques. UV spectral studies and 13C NMR spectroscopy have been utilized to assign the sites of attachment for acyclic moieties in the synthesized compounds . In another study, the crystal structure of 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine reveals a hydrogen-bonded chain of rings, demonstrating the potential for intermolecular interactions .
Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidine derivatives undergo a variety of chemical reactions. For example, functional group transformations of the synthesized nucleosides yield novel 5-substituted derivatives, and the methyl formimidate derivative can be converted to thioamide and carbohydrazide derivatives . In another case, the interaction of methyl esters of acylpyruvic acids with aromatic or heterocyclic aldehydes and 5-aminotetrazole monohydrate leads to the formation of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the antimicrobial activity of certain derivatives has been evaluated, with some compounds showing promising results . The inhibitory activity of N-methyl isomers on xanthine oxidase has also been reported, with varying degrees of inhibition depending on the position of the methyl group . Moreover, the lipophilicity and cell penetration of these compounds are important factors in their biological activity, as demonstrated by their inhibitory effects on dihydrofolate reductases .
Scientific Research Applications
Organic Synthesis and Compound Development
Synthesis of Pyrrolopyrimidines : Research demonstrates methods for synthesizing pyrrolopyrimidines, which are crucial in developing novel compounds with potential biological activities. For instance, Kanamarlapudi et al. (2007) discussed an efficient and environmentally benign synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (Kanamarlapudi et al., 2007).
Palladium-Catalyzed Cross-Coupling Reactions : Studies like that of Dodonova et al. (2010) have explored the use of palladium-catalyzed cross-coupling reactions to synthesize densely substituted pyrrolopyrimidines (Dodonova et al., 2010).
Synthesis of Novel Heterocyclic Systems : Research has been conducted on the synthesis of novel heterocyclic systems, such as 1,3,4,6-tetraazadibenzo[cd,f]-azulene, using pyrrolopyrimidine derivatives as intermediates (Dodonova et al., 2010).
Medicinal Chemistry and Biological Activity
Inhibitory Activity on Enzymes : Research by Seela et al. (1984) revealed that N-methyl isomers of pyrrolopyrimidines can inhibit xanthine oxidase, an enzyme involved in purine metabolism (Seela et al., 1984).
Antiviral and Antitumor Activities : Studies have investigated the antiviral and antitumor activities of pyrrolopyrimidine derivatives. For instance, Gupta et al. (1989) evaluated the biological activity of certain pyrrolopyrimidine nucleosides related to toyocamycin and sangivamycin (Gupta et al., 1989).
Synthesis of Analogues with Fungicidal Properties : Research by Tumkevičius et al. (2013) focused on the synthesis of pyrrolopyrimidine derivatives with potential fungicidal properties (Tumkevičius et al., 2013).
Structural and Chemical Analysis
Structural Assignment and Analysis : Studies like that of Seela and Bussmann (1981) have provided insights into the structural assignment and analysis of pyrrolopyrimidines, contributing to a deeper understanding of their chemical properties (Seela & Bussmann, 1981).
X-Ray Crystal Structure Studies : Research such as that by Gangjee et al. (2000) involved the X-ray crystal structure analysis of pyrrolopyrimidine derivatives, helping to elucidate their potential as dual inhibitors of key enzymes (Gangjee et al., 2000).
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to inhibit certain flaviviruses , suggesting potential antiviral activity.
Mode of Action
Based on its structural similarity to other pyrrolopyrimidines, it may interact with its targets through a similar mechanism, potentially inhibiting key enzymes or proteins within the target organism .
Biochemical Pathways
Related compounds have been implicated in the inhibition of certain viral replication processes , suggesting that this compound may also interfere with similar pathways.
Pharmacokinetics
A compound with a similar structure was reported to have been optimized for in vitro adme, suggesting potential bioavailability .
Result of Action
Related compounds have demonstrated cytotoxic activity , suggesting that this compound may also have potential cytotoxic effects.
Future Directions
The future directions for research on “Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” and related compounds could involve further exploration of their pharmacological effects, particularly their potential as neuroprotective and anti-inflammatory agents . Additionally, more research is needed to fully understand their safety profile and potential therapeutic applications .
properties
IUPAC Name |
methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-10-7-5(6)2-9-4-11-7/h2-4H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHWBWCQKKRFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=NC=NC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187504 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1234615-76-9 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3027091.png)
![tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027092.png)




![4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027100.png)




![2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3027109.png)
![tert-Butyl 4-[3-(4-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027110.png)
